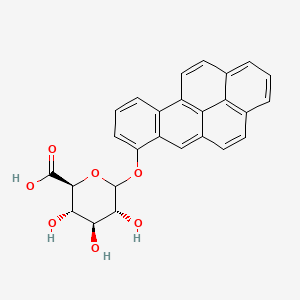![molecular formula C14H24O B14410351 4-Methylidene-1-oxaspiro[2.11]tetradecane CAS No. 87336-89-8](/img/structure/B14410351.png)
4-Methylidene-1-oxaspiro[2.11]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1-oxaspiro[2.11]tetradecane is a chemical compound with the molecular formula C14H24O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves several steps. One common method starts with the preparation of a cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to produce a cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to obtain cyclododecane 1,1-diyl dimethanol. Finally, the desired compound is obtained through transesterification with tetraethyl orthocarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-1-oxaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Methylidene-1-oxaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the formulation of perfumes and fragrances due to its distinctive odor properties
Mécanisme D'action
The mechanism of action of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.11]tetradecane: Shares a similar spiro structure but lacks the methylidene group.
Spiro[5.5]undecane derivatives: These compounds have different ring sizes and functional groups but exhibit similar spiro configurations.
Uniqueness
4-Methylidene-1-oxaspiro[2.11]tetradecane is unique due to its specific structural features, such as the presence of a methylidene group and the spiro connection between the rings. These characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
87336-89-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
4-methylidene-1-oxaspiro[2.11]tetradecane |
InChI |
InChI=1S/C14H24O/c1-13-10-8-6-4-2-3-5-7-9-11-14(13)12-15-14/h1-12H2 |
Clé InChI |
OYYWOJOFHJELNE-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCCCCCCCC12CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
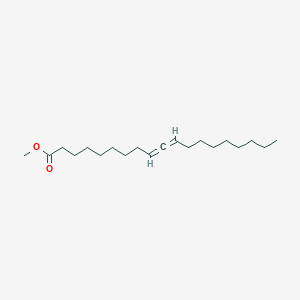
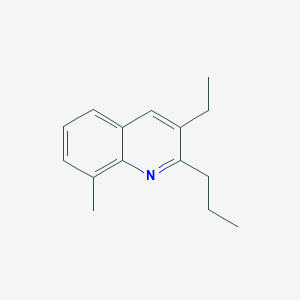
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
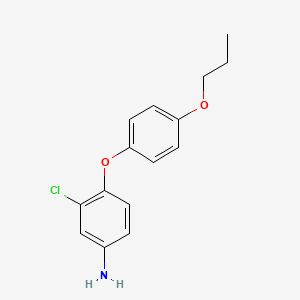
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
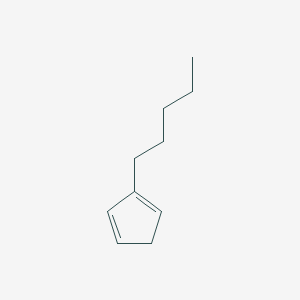
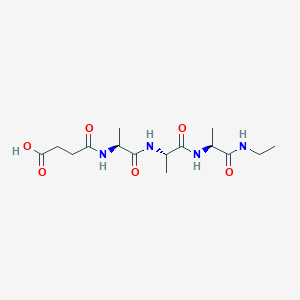
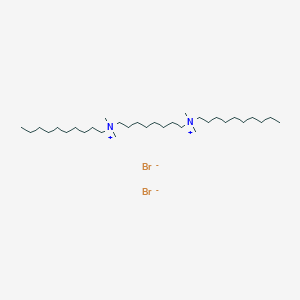
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
